6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJUIPSZPVNASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Cyclization
The Hantzsch reaction enables one-pot assembly of substituted pyridines. Ethyl acetoacetate and ammonium acetate undergo cyclocondensation with 4-chlorobenzaldehyde under acidic conditions, yielding 1,4-dihydropyridine intermediates. Subsequent oxidation with MnO₂ or DDQ affords 2-methylpyridine-3-carboxylates. However, this method suffers from poor regiocontrol, with the 4-chlorophenyl group often incorporating at the 4-position rather than the desired 6-position.
Directed Ortho-Metalation for Regioselective Substitution
Alternative approaches employ directed ortho-metalation (DoM) to install substituents regioselectively. Starting from 2-methylpyridine-3-carboxylic acid methyl ester, lithium diisopropylamide (LDA)-mediated deprotonation at the 6-position followed by quenching with 4-chlorophenyl electrophiles (e.g., 4-chlorophenylboronic acid) achieves the desired substitution. Yields range from 45–65%, with purification challenges due to residual boronate byproducts.
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 85 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 78 |
| Pd(OAc)₂/XPhos | DMF/H₂O | 120 | 65 |
Ullmann-Type Coupling for Halogenated Substrates
For brominated pyridine precursors, copper(I)-mediated Ullmann coupling with 4-chlorophenyl Grignard reagents (e.g., 4-ClC₆H₄MgBr) in THF at 60°C provides moderate yields (50–60%). While cost-effective, competing homocoupling and ligand decomposition limit scalability.
Methyl Group Installation and Carboxylic Acid Formation
Direct Methylation Strategies
Methylation at the pyridine 2-position is achieved via SNAr reactions using methylamine or dimethyl sulfate. For example, treatment of 6-bromo-2-chloropyridine-3-carboxylate with methylamine in DMF at 120°C for 8 hours affords 2-methyl derivatives in 70% yield. Excess methylamine (>3 equiv) suppresses dimerization side products.
Oxidation of Ester Precursors
Hydrolysis of methyl or ethyl esters to carboxylic acids is typically performed under basic (NaOH/EtOH/H₂O) or acidic (HCl/H₂O) conditions. Recent advances employ enzymatic catalysis (e.g., Candida antarctica lipase B) in biphasic systems, achieving >95% conversion with minimal racemization.
Emerging Methodologies and Green Chemistry Approaches
Photocatalytic C–H Functionalization
Visible-light-mediated C–H arylation using Ir(ppy)₃ as a photocatalyst enables direct coupling of 2-methylpyridine-3-carboxylates with 4-chlorobenzenediazonium salts. This method bypasses pre-halogenation steps, reducing waste and improving atom economy (65–72% yield).
Continuous-Flow Synthesis
Integrated flow systems combining bromination, coupling, and oxidation steps reduce reaction times from 48 hours (batch) to <6 hours. A representative setup uses:
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid serves as a building block for synthesizing pharmaceutical agents. Its derivatives are being explored for:
- Antimicrobial Activity: Investigated for potential use against various bacterial strains.
- Anticancer Properties: Research indicates possible efficacy in inhibiting cancer cell proliferation.
Biological Studies
The compound is utilized in biochemical assays to:
- Study Enzyme Interactions: It acts as a probe to understand enzyme mechanisms and inhibition pathways.
- Investigate Biological Mechanisms: Its interaction with specific molecular targets can modulate enzyme activity, providing insights into biochemical processes.
Materials Science
In materials science, this compound is employed to develop:
- Novel Materials: Its unique electronic properties make it suitable for creating specialized materials with tailored functionalities.
Industrial Applications
6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid is also used in:
- Agrochemicals Production: It serves as an intermediate in synthesizing various agricultural chemicals.
- Specialty Chemicals: Its derivatives find applications in producing specialty chemicals for diverse industrial uses.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.
Substituent Modifications on the Pyridine Ring
Halogen Positioning on the Aryl Group
- However, this positional isomer exhibits lower thermal stability (decomposition >200°C) due to reduced resonance stabilization .
- 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid (CAS: 1551407-47-6): Fluorination at the 2-position of the aryl ring increases polarity (calculated dipole moment: ~4.2 Debye vs. ~3.8 Debye for the non-fluorinated analog), improving aqueous solubility but reducing membrane permeability .
Functional Group Additions
- 5-(4-Chlorophenyl)-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid (PDB ligand):
- Trifluoromethyl (CF₃) and trifluoroethoxy (OCH₂CF₃) groups at positions 2 and 6 significantly increase molecular weight (403.67 g/mol vs. 247.68 g/mol for the target compound) and lipophilicity (logP ~4.5). These modifications enhance metabolic stability but may reduce oral bioavailability due to high fluorine content .
Physicochemical and Pharmacological Data
<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Calculated using ACD/Labs software.
Biological Activity
6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions, including halogenation, methylation, and carboxylation processes. The presence of the chlorophenyl group enhances the compound's lipophilicity and may influence its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid. For instance, derivatives containing similar structural motifs have shown inhibitory effects on various cancer cell lines:
- Inhibition of Kinases : Compounds with a chlorophenyl substitution have been reported to inhibit key kinases involved in cancer progression, particularly AKT2/PKBβ. This pathway is crucial in glioma malignancy, where elevated AKT2 levels correlate with poorer patient outcomes. In vitro studies demonstrated that certain derivatives could inhibit glioma cell growth while exhibiting low cytotoxicity towards normal cells .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to disrupt cell signaling pathways critical for tumor growth and survival. For example, one study reported that a pyrano[2,3-c]pyrazole derivative inhibited 3D neurosphere formation in glioma stem cells, indicating its potential as a therapeutic agent against glioblastoma .
2. Antimicrobial Activity
The antimicrobial properties of 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid derivatives have also been investigated:
- Broad-Spectrum Activity : Compounds featuring similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and other pathogens .
- Biofilm Inhibition : Some studies reported that these compounds could inhibit biofilm formation in bacterial strains, which is critical for treating persistent infections caused by biofilm-forming bacteria .
Case Study 1: Anti-Glioma Activity
A study focused on the anti-glioma activity of pyrano[2,3-c]pyrazole derivatives revealed that one compound exhibited an IC50 value of approximately 12 µM against AKT2, effectively inhibiting glioma cell proliferation while sparing non-cancerous cells from cytotoxic effects . This selectivity is crucial for developing targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives with the chlorophenyl group were synthesized and tested for their antimicrobial efficacy against various pathogens. The results indicated that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of standard antibiotics .
Summary Table of Biological Activities
| Activity | Target | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | AKT2/PKBβ | ~12 µM | Selective inhibition in glioma cells |
| Antimicrobial | E. coli | 0.0048 - 0.0195 mg/mL | Effective against Gram-negative bacteria |
| Biofilm Inhibition | Various bacterial strains | Not specified | Significant reduction in biofilm formation |
Q & A
Q. What are the optimal synthetic routes for 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization and carboxylation. A common method employs palladium or copper catalysts in polar aprotic solvents (e.g., DMF or toluene) under reflux conditions. For example, cyclization steps often require temperatures of 80–120°C and inert atmospheres to prevent oxidation. Yields vary from 50–75% depending on catalyst loading and purification protocols .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR Spectroscopy : H and C NMR confirm regioselectivity and functional group integrity. The chlorophenyl group shows characteristic aromatic signals at δ 7.2–7.5 ppm, while the pyridine ring protons appear downfield (δ 8.1–8.7 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in analogous structures (e.g., 2-Amino-4-(4-chlorophenyl)-6-ferrocenylpyridine-3-carbonitrile), where bond angles and distances validate tautomeric forms .
- HPLC-MS : Essential for purity assessment and detecting byproducts like dechlorinated derivatives .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for the carboxylate form).
- Hygroscopicity Tests : Store samples at 25°C/60% RH and monitor mass changes. The methylpyridine moiety may hydrolyze in acidic conditions, necessitating anhydrous storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in catalytic cross-coupling reactions?
The chlorophenyl group acts as an electron-withdrawing substituent, enhancing the pyridine ring’s electrophilicity. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the 2-methyl group sterically hinders ortho-substitution, directing reactivity to the para position. Kinetic studies using in situ IR spectroscopy reveal that oxidative addition is rate-limiting, with activation energies ~25 kJ/mol .
Q. How does structural modification of the pyridine ring influence biological activity?
- Antimicrobial Activity : Substitution at the 3-carboxylic acid position with bioisosteres (e.g., tetrazoles) improves lipophilicity and Gram-negative bacterial inhibition (MIC reduced from 32 µg/mL to 8 µg/mL).
- Anticancer Potential : Analogues with fluorophenyl groups (e.g., 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) show enhanced topoisomerase II inhibition (IC₅₀ = 1.2 µM vs. 3.5 µM for the parent compound) due to increased DNA intercalation .
Q. How can researchers resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 10 µM for kinase inhibition) may arise from assay conditions:
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase), identifying hydrogen bonds between the carboxylic acid and Lys721.
- MD Simulations (GROMACS) : Reveal stable binding over 100 ns, with RMSD <2 Å for the pyridine core .
Methodological Guidelines
- Synthetic Reproducibility : Always validate yields via triplicate runs and report deviations (>5% requires re-optimization).
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., Western blotting for target engagement).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
